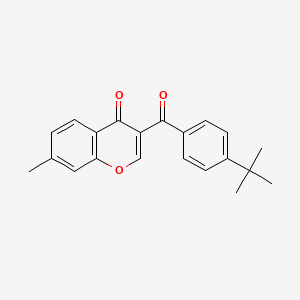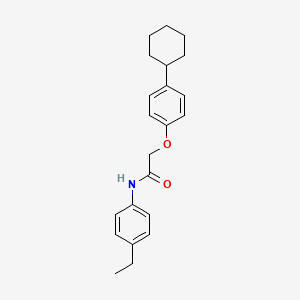
2-(4-cyclohexylphenoxy)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyclohexylphenoxy)-N-(4-ethylphenyl)acetamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It is a promising drug candidate for the treatment of various types of cancer, including hematological malignancies and solid tumors.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its anti-cancer properties. It has shown efficacy in preclinical models of multiple myeloma, acute myeloid leukemia, and breast cancer. CX-5461 has been found to selectively target cancer cells that exhibit nucleolar stress, which is a common feature of many cancer types. It has also been shown to sensitize cancer cells to other anti-cancer drugs, such as DNA-damaging agents.
Mecanismo De Acción
CX-5461 targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus. By inhibiting RNA polymerase I, CX-5461 disrupts the production of rRNA, which leads to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, CX-5461 has also been shown to have anti-inflammatory and neuroprotective effects. It has been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo. CX-5461 has also been shown to protect neurons from oxidative stress and promote neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CX-5461 is its specificity for cancer cells that exhibit nucleolar stress. This makes it a promising drug candidate for the treatment of various types of cancer. However, CX-5461 has also been found to have off-target effects on other RNA polymerases, which may limit its therapeutic potential. Another limitation of CX-5461 is its poor solubility, which may affect its bioavailability and efficacy.
Direcciones Futuras
Future research on CX-5461 should focus on improving its specificity and bioavailability. This could be achieved through the development of more potent and selective inhibitors of RNA polymerase I transcription. Additionally, further studies are needed to investigate the potential of CX-5461 in combination with other anti-cancer drugs, as well as its effects on the immune system and tumor microenvironment. Overall, CX-5461 is a promising drug candidate for the treatment of cancer and other diseases, and further research is needed to fully understand its potential.
Métodos De Síntesis
CX-5461 is synthesized by reacting 4-cyclohexylphenol with 4-ethylphenylacetic acid in the presence of a catalyst and dehydrating agent. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product.
Propiedades
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-2-17-8-12-20(13-9-17)23-22(24)16-25-21-14-10-19(11-15-21)18-6-4-3-5-7-18/h8-15,18H,2-7,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVORDZEGUDYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


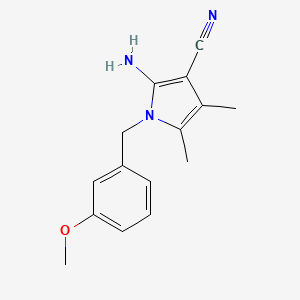

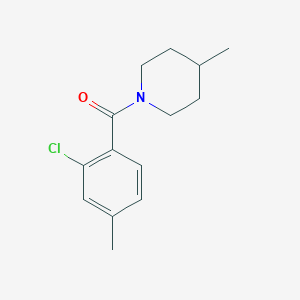
![3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5838424.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5838432.png)
![5-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5838439.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5838447.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5838451.png)
![3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5838457.png)
![2-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5838460.png)
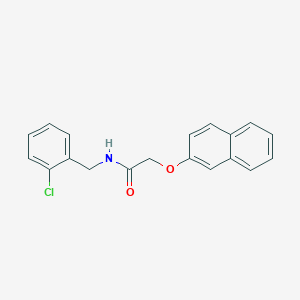
![1-methyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838466.png)
